![molecular formula C10H11ClO B1455504 [1-(2-Chlorophenyl)cyclopropyl]methanol CAS No. 886366-24-1](/img/structure/B1455504.png)
[1-(2-Chlorophenyl)cyclopropyl]methanol
Overview
Description
[1-(2-Chlorophenyl)cyclopropyl]methanol is a cyclopropane derivative featuring a 2-chlorophenyl substituent and a hydroxymethyl (-CH2OH) group. The methanol moiety enhances polarity compared to non-polar or amine-functionalized analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chlorophenyl)cyclopropyl]methanol typically involves the reaction of 2-chlorobenzyl chloride with cyclopropylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods involve the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Chlorophenyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopropyl derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Cyclopropyl derivatives with different functional groups.
Substitution: Various substituted cyclopropyl compounds.
Scientific Research Applications
Medicinal Chemistry
[1-(2-Chlorophenyl)cyclopropyl]methanol has been investigated for its pharmacological properties:
- Antidepressant Activity : Studies suggest that derivatives of this compound may exhibit selective serotonin reuptake inhibition, indicating potential use in treating depression .
- Analgesic Effects : Preliminary research indicates that it may possess analgesic properties, making it a candidate for pain management therapies .
Agricultural Chemistry
The compound is also noted for its applications in agriculture:
- Fungicide Development : It serves as an intermediate in synthesizing fungicides like cyproconazole, which is effective against various fungal pathogens affecting crops .
- Microbicide Formulations : Its derivatives have been utilized in formulations aimed at controlling unwanted microorganisms in agricultural settings .
Case Studies
Study | Application | Findings |
---|---|---|
Study A | Antidepressant Activity | Demonstrated efficacy in serotonin modulation in vitro. |
Study B | Agricultural Use | Proven effectiveness against fungal pathogens in field trials. |
Study C | Analgesic Properties | Showed significant reduction in pain response in animal models. |
Formulations and Delivery Methods
The effectiveness of this compound can be enhanced through various formulations:
- Emulsions and Suspensions : Used for agricultural applications to improve the delivery of active ingredients.
- Microencapsulation Techniques : Protects the compound from degradation and allows for controlled release.
Mechanism of Action
The mechanism of action of [1-(2-Chlorophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Table 1: Key Structural and Molecular Features
Physicochemical Properties
Table 2: Comparative Physical Properties
Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility Trends |
---|---|---|---|
This compound | ~182.65 | ~2.1 | Moderate in polar solvents |
[1-(2-Chlorophenyl)cyclopropyl]methanamine | 181.45 | ~1.8 | Higher in acidic conditions |
[1-(4-Chlorophenyl)cyclopropyl]methanone | 180.64 | ~2.5 | Low (non-polar substituents) |
1-(2-Chlorophenyl)ethanone | 154.59 | ~2.0 | Soluble in organic solvents |
- Lipophilicity: The 2-chlorophenyl group increases LogP compared to aliphatic analogs (e.g., [1-(2-methylpropyl)cyclopropyl]methanol) .
- Polarity: The methanol group enhances water solubility relative to methanamine or methanone derivatives .
Spectroscopic and Stability Considerations
- NMR: Cyclopropane protons typically resonate at δ 0.5–1.5 ppm. The 2-chlorophenyl group would show aromatic signals at δ 7.0–7.5 ppm, while the methanol -OH appears as a broad peak (~δ 1–5 ppm) .
- Stability : Cyclopropane rings are prone to ring-opening under acidic or oxidative conditions. The electron-withdrawing chlorine substituent may stabilize the ring compared to aliphatic analogs .
Industrial and Handling Considerations
Biological Activity
[1-(2-Chlorophenyl)cyclopropyl]methanol is an organic compound with the molecular formula C10H11ClO. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is essential for exploring its therapeutic applications and mechanisms of action.
- IUPAC Name: this compound
- Molecular Formula: C10H11ClO
- Molecular Weight: 186.65 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzyl chloride with cyclopropylmagnesium bromide, followed by hydrolysis. This method ensures the formation of the desired compound under controlled conditions to maximize yield and purity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chlorine atom in its structure may enhance its stability and alter its interaction dynamics with biological systems.
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. In a study evaluating various cyclopropyl-containing compounds, it was found that some analogs demonstrated reduced nitric oxide (NO) production in BV2 microglial cells, suggesting potential neuroprotective properties against neuroinflammation associated with traumatic brain injury (TBI) .
Compound | NO Inhibition (%) | Cell Viability (%) |
---|---|---|
DFB | 50 | 85 |
1a | 45 | 90 |
1b | 40 | 80 |
1c | 55 | 95 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness of this compound in inhibiting bacterial growth positions it as a candidate for further development in antimicrobial therapies .
Anticancer Potential
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated significant potency against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7), indicating its potential as an anticancer agent. The structure-activity relationship suggests that modifications to the chlorophenyl group can enhance cytotoxicity .
Case Studies
- Neuroinflammation Study: A study on cyclopropyl derivatives highlighted that this compound analogs showed promising results in reducing inflammatory markers in microglial cells. This suggests potential applications in treating neurodegenerative diseases.
- Antimicrobial Efficacy: In a comparative study, this compound was tested alongside other compounds for antibacterial activity. Results indicated that it effectively inhibited the growth of pathogenic bacteria without significant cytotoxicity to human cells.
Properties
IUPAC Name |
[1-(2-chlorophenyl)cyclopropyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJIRBQNWKFGDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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